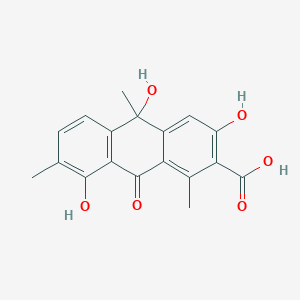
9,10-Dihydro-3,8,10-trihydroxy-1,7,10-trimethyl-9-oxo-2-anthracenecarboxylic acid
Übersicht
Beschreibung
9,10-Dihydro-3,8,10-trihydroxy-1,7,10-trimethyl-9-oxo-2-anthracenecarboxylic acid is a natural product found in Streptomyces with data available.
Biologische Aktivität
9,10-Dihydro-3,8,10-trihydroxy-1,7,10-trimethyl-9-oxo-2-anthracenecarboxylic acid, also known as hemi-Oxanthromicin A (CAS Number: 91161-78-3), is a polyketide compound derived from the bacterium Streptomyces sp. This compound has garnered interest due to its diverse biological activities, including anticancer properties, antibacterial effects, and potential applications in drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C18H16O6 |
| Molecular Weight | 328.3 g/mol |
| CAS Number | 91161-78-3 |
| Purity | ≥95% |
| Solubility | Soluble in methanol and DMSO |
Anticancer Activity
Research has shown that hemi-Oxanthromicin A exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound effectively inhibits cell proliferation and induces apoptosis.
Case Study: In Vitro Anticancer Efficacy
In a study involving human head and neck squamous cell carcinoma (HNSCC) lines (FaDu, Cal-27, SCC-9), treatment with hemi-Oxanthromicin A resulted in:
- Inhibition of Cell Viability : The compound exhibited a concentration-dependent decrease in cell viability.
- Induction of Apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells post-treatment.
The study highlighted that the mechanism of action involves the activation of DNA damage pathways, indicated by increased expression of phosphorylated ATM and Chk1 proteins .
Antibacterial Activity
Hemi-Oxanthromicin A has also been evaluated for its antibacterial properties. It has shown effectiveness against a range of bacterial strains, particularly those resistant to conventional antibiotics.
Research Findings on Antibacterial Effects
In vitro assays demonstrated that hemi-Oxanthromicin A inhibited the growth of several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that hemi-Oxanthromicin A could be a promising candidate for developing new antibacterial agents .
The biological activities of hemi-Oxanthromicin A are attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and bacterial cell wall synthesis. The compound's hydroxyl groups are thought to play a crucial role in its interaction with these targets.
Eigenschaften
IUPAC Name |
3,8,10-trihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-7-4-5-9-14(15(7)20)16(21)12-8(2)13(17(22)23)11(19)6-10(12)18(9,3)24/h4-6,19-20,24H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVBFQKQGYNSAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(C3=CC(=C(C(=C3C2=O)C)C(=O)O)O)(C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















